1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine
CAS No.: 140853-59-4
Cat. No.: VC21112310
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140853-59-4 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 1-(5-methoxy-1-benzofuran-3-yl)propan-2-amine |
Standard InChI | InChI=1S/C12H15NO2/c1-8(13)5-9-7-15-12-4-3-10(14-2)6-11(9)12/h3-4,6-8H,5,13H2,1-2H3 |
Standard InChI Key | PMAFEFSQHHKAKM-UHFFFAOYSA-N |
SMILES | CC(CC1=COC2=C1C=C(C=C2)OC)N |
Canonical SMILES | CC(CC1=COC2=C1C=C(C=C2)OC)N |
Introduction
Structural Characteristics and Chemical Properties
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine features a benzofuran core structure with a methoxy group at the 5-position and a propan-2-amine substituent at the 3-position. This arrangement bears structural similarities to certain compounds discussed in the literature, particularly those with the 5-methoxy-1-benzofuran-3-yl moiety .
The compound belongs to the chemical class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring. While specific data for 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine is limited in the search results, we can infer some properties based on structurally similar compounds:
The compound contains both a basic amine group and an oxygen-containing heterocycle, contributing to its potential for hydrogen bonding and influencing its solubility profile and receptor interactions.
Synthesis and Production Methods
The synthesis of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine likely follows pathways similar to those described for other benzofuran derivatives. Based on the synthetic routes described for related compounds, a potential synthesis pathway might involve:
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Starting with 5-methoxybenzofuran-3-yl-acetic acid as a precursor
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Converting to an appropriate intermediate (such as an acid chloride)
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Reaction with an amine or introduction of a nitrogen-containing group
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Reduction or modification to achieve the final propan-2-amine functionality
The synthesis route presented for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine in the literature provides valuable insights into potential methods for producing similar benzofuran derivatives . This typically involves multiple steps, carefully controlled reaction conditions, and appropriate purification methods.
Analytical Detection and Characterization Methods
Comprehensive analytical characterization of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine would typically employ the following instrumental methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on NMR data from related benzofuran compounds, the following spectral features would be expected:
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¹H NMR would likely show:
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Aromatic protons from the benzofuran system (approximately 6.7-7.8 ppm)
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A distinctive methoxy singlet (approximately 3.8-3.9 ppm)
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Signals for the propan-2-amine chain including a methyl doublet and methylene protons
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Potentially a broad signal for the amine protons
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¹³C NMR would display:
Mass Spectrometry (MS)
Mass spectrometric analysis would likely show:
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A molecular ion peak corresponding to the molecular weight
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Fragmentation patterns including loss of the amine group
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Characteristic benzofuran fragments
The fragmentation pattern would be expected to involve hydrogen migration from the nitrogen to the benzofuran moiety, followed by α-cleavage, similar to patterns observed in related compounds .
Infrared Spectroscopy (IR)
IR spectroscopy would reveal functional group characteristics including:
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N-H stretching vibrations from the amine group
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C-O stretching vibrations from the methoxy group and benzofuran oxygen
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Aromatic C=C stretching vibrations
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C-H stretching vibrations from both aromatic and aliphatic portions
Legal Status and Regulatory Considerations
The legal status of 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine would likely be subject to consideration under analog provisions of controlled substance legislation in various jurisdictions. According to the information provided about related compounds, structurally similar benzofuran derivatives have been considered analogs of scheduled substances .
Key considerations include:
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Structural similarity to controlled substances (particularly substituted tryptamines)
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Potential pharmacological similarity to controlled substances
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Presence in "research chemical" markets
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Existing regulations covering benzofuran derivatives
In the United States, such compounds may be evaluated under the Federal Analog Act (21 U.S.C. § 802(32)(A)) , which allows for regulation of substances substantially similar in structure and effect to scheduled controlled substances.
Current Research and Applications
Research interest in benzofuran derivatives like 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine potentially encompasses:
Pharmacological Research
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Investigation of serotonin receptor binding profiles
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Structure-activity relationship studies of benzofuran derivatives
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Comparison with related tryptamine and phenethylamine compounds
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Potential therapeutic applications in neuroscience
Analytical Chemistry Applications
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Development of detection and identification methods
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Forensic analysis standards for emerging compounds
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Chromatographic separation techniques
Medicinal Chemistry
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As scaffolds for developing compounds with specific receptor targeting
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Exploration of modified benzofuran structures for various therapeutic targets
Forensic Science
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Characterization for forensic identification
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Development of reference standards
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Analysis of structure-based legal classification
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